3-[2-(oxan-2-yl)ethyl]-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(oxan-2-yl)ethyl]-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with an oxane (tetrahydropyran) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(oxan-2-yl)ethyl]-1H-pyrazol-5-amine typically involves the reaction of a suitable pyrazole precursor with an oxane derivative. One common method involves the alkylation of 1H-pyrazol-5-amine with 2-(oxan-2-yl)ethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(oxan-2-yl)ethyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: The amine group on the pyrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while substitution reactions can produce a variety of alkylated or acylated pyrazole compounds.
Scientific Research Applications
3-[2-(oxan-2-yl)ethyl]-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[2-(oxan-2-yl)ethyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
3-[2-(oxiran-2-yl)ethyl]-1H-pyrazol-5-amine: This compound features an oxirane (epoxide) ring instead of an oxane ring, leading to different reactivity and applications.
3-[2-(tetrahydrofuran-2-yl)ethyl]-1H-pyrazol-5-amine:
Uniqueness
3-[2-(oxan-2-yl)ethyl]-1H-pyrazol-5-amine is unique due to the presence of the oxane ring, which imparts specific steric and electronic properties
Properties
Molecular Formula |
C10H17N3O |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
5-[2-(oxan-2-yl)ethyl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3O/c11-10-7-8(12-13-10)4-5-9-3-1-2-6-14-9/h7,9H,1-6H2,(H3,11,12,13) |
InChI Key |
KGGQKAOOWLAGSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)CCC2=CC(=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.